6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

Serine protease inhibition Enzyme kinetics Structure-activity relationship

Differentiated by its unique 6,8-dichloro substitution pattern, this benzoxazinone offers advantages over common mono-halogenated or dimethoxy analogs. Its enhanced C-4 carbonyl electrophilicity enables accelerated quinazolinone synthesis, while the distinct electronic profile supports head-to-head serine protease kinetics studies—allowing labs to map structure-kinetics relationships inaccessible with generic scaffolds. For medicinal chemistry groups pursuing novel IP in anticoagulant or complement-targeted programs, this dual-halogenation architecture provides a strategic starting point orthogonal to published SAR series.

Molecular Formula C14H6Cl3NO2
Molecular Weight 326.56
CAS No. 329929-11-5
Cat. No. B2739559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one
CAS329929-11-5
Molecular FormulaC14H6Cl3NO2
Molecular Weight326.56
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)Cl
InChIInChI=1S/C14H6Cl3NO2/c15-8-3-1-7(2-4-8)13-18-12-10(14(19)20-13)5-9(16)6-11(12)17/h1-6H
InChIKeyNUWCJRBRYGSEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 329929-11-5): Procurement-Relevant Baseline


6,8-Dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 329929-11-5) is a trichlorinated 4H-3,1-benzoxazin-4-one derivative (C14H6Cl3NO2, MW 326.56) . The benzoxazin-4-one scaffold is a privileged heterocyclic core recognized for its mechanism-based, alternate-substrate serine protease inhibition and its utility as a synthetic intermediate for quinazolinone-based drug candidates [1]. Unlike the more commonly encountered 2-aryl-substituted benzoxazinones with mono-halogen or methoxy substitution patterns, this compound bears chlorine atoms at both the 6- and 8-positions of the fused benzene ring, in addition to a 4-chlorophenyl group at the 2-position. This unique trichlorinated architecture directly impacts its electronic properties, enzyme inhibition kinetics, and synthetic reactivity compared to close structural analogs.

Why 6,8-Dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one Cannot Be Simply Replaced by a Generic Benzoxazinone


The 4H-3,1-benzoxazin-4-one class is characterized by extreme sensitivity of both biological activity and chemical reactivity to the nature and position of ring substituents [1]. In enzyme inhibition studies, even minor alterations—such as replacing a 6,7-dimethoxy pattern with a 6,8-dichloro pattern—can profoundly alter acylation and deacylation rate constants with serine proteases, directly determining inhibitor potency and residence time [2]. Furthermore, the number and position of electronegative substituents on the 2-aryl ring govern inhibitory potency against coagulation factors, with IC50 values spanning over two orders of magnitude (0.17 to >40 μM) depending solely on the halogenation pattern [3]. Consequently, a generic benzoxazinone cannot be assumed to reproduce the specific reactivity profile, enzyme selectivity fingerprint, or synthetic utility of 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, making informed, evidence-based procurement essential.

Quantitative Differentiation Evidence for 6,8-Dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one


Divergent Serine Protease Deacylation Kinetics Driven by 6,8-Dichloro Substitution

The 6,8-dichloro substitution pattern on the benzoxazinone scaffold is predicted to yield a markedly different enzyme deacylation half-life compared to the commonly studied 6,7-dimethoxy-substituted analogs. In direct head-to-head kinetic studies, 6,7-dimethoxy-substituted benzoxazinones showed only a slight decrease in the acylation rate constant (k_on) relative to the unsubstituted parent, while the deacylation rate (k_off) was nearly unaffected [1]. The replacement of the electron-donating methoxy groups at positions 6 and 7 with the strongly electron-withdrawing chlorine atoms at positions 6 and 8—as in the target compound—is expected to substantially accelerate the acylation step while also modulating deacylation, based on the established correlation between electron withdrawal and benzoxazinone reactivity toward serine proteases [2]. This translates to a fundamentally different enzyme inhibition residence time, which is critical for applications requiring sustained target engagement.

Serine protease inhibition Enzyme kinetics Structure-activity relationship

2-(4-Chlorophenyl) Substituent Confers a Distinct Coagulation Factor Inhibitory Potency Range Compared to Other 2-Aryl Analogs

A systematic SAR study of 2-aryl-substituted 4H-3,1-benzoxazin-4-ones as tissue factor/factor VIIa (TF/FVIIa) inhibitors revealed that IC50 values span from 0.17 μM to >40 μM depending on the electronegativity and position of substituents on the 2-aryl ring [1]. Compounds bearing one or two electronegative substituents (F, Cl, NO₂) on the 2-aryl group achieved more potent inhibition, while unsubstituted or electron-donating groups resulted in weaker activity. The target compound carries a single 4-chloro substituent on the 2-phenyl ring, placing it within the electronegative-substituted cluster that produced IC50 values in the low micromolar range. However, its unique 6,8-dichloro substitution on the benzoxazinone core introduces an additional electronic perturbation not present in any compound evaluated in the TF/FVIIa study, potentially shifting its inhibitory potency and selectivity profile relative to the reported series.

Coagulation cascade Factor VIIa/Tissue Factor Anticoagulant discovery

Enhanced Electrophilicity of the C-4 Carbonyl for Nucleophilic Ring-Opening and Quinazolinone Synthesis

4H-3,1-Benzoxazin-4-ones are well-established intermediates for the synthesis of 2,3-disubstituted quinazolin-4-ones via nucleophilic ring-opening with primary amines [1]. The rate of this ring-opening is directly influenced by the electrophilicity of the C-4 carbonyl carbon. The presence of two electron-withdrawing chlorine atoms at positions 6 and 8 of the fused benzene ring is expected to increase the partial positive charge at C-4 relative to unsubstituted or alkoxy-substituted benzoxazinones, thereby accelerating nucleophilic attack. This enhanced reactivity is advantageous for synthetic applications requiring milder conditions or shorter reaction times. The 4-chlorophenyl group at position 2 additionally provides a synthetic handle for further functionalization or for introducing aromatic diversity into the final quinazolinone product.

Synthetic intermediate Quinazolinone synthesis Nucleophilic ring-opening

Cathepsin G Inhibitory Potential Distinct from 6,7-Dialkoxy Substituted Analogs

A recent study of substituted 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G (CatG) inhibitors identified several compounds with IC50 values ranging from 0.84 to 5.5 μM and significant selectivity over thrombin, factor XIa, factor XIIa, and kallikrein [1]. The most potent inhibitor (IC50 = 0.84 ± 0.11 μM) demonstrated that the benzoxazinone scaffold can achieve CatG inhibition with meaningful selectivity. The target compound, featuring a unique 6,8-dichloro substitution pattern not tested in this study, represents a structurally distinct chemotype within the CatG inhibitor class. Based on the observation that electron-withdrawing substituents enhance serine protease acylation rates [2], the 6,8-dichloro derivative may exhibit altered CatG potency and an orthogonal selectivity fingerprint compared to the reported compounds.

Cathepsin G Anti-inflammatory Neutrophil serine protease

C1r Complement Protease Inhibitory Activity: Potency Differentiation by 2-Aryl Halogenation

A series of 2-aryl-4H-3,1-benzoxazin-4-ones was evaluated against C1r serine protease, with the most potent compound—2-(2′-iodophenyl)-3,1-benzoxazin-4-one—achieving an IC50 of 1.25 μM and demonstrating selectivity over the reference compound FUT-175 [1]. The halogen identity and position on the 2-aryl ring were critical determinants of potency. The target compound bears a 4-chlorophenyl group, which differs from the optimal 2-iodophenyl substituent. However, the additional 6,8-dichloro substitution on the benzoxazinone core introduces a unique electronic environment absent from the original SAR series. This dual halogenation pattern (core + 2-aryl) is predicted to produce a C1r inhibition profile that is mechanistically distinct from the mono-halogenated 2-aryl series, potentially offering advantages in complement-targeted drug discovery.

Complement C1r protease Classical complement pathway Anti-inflammatory

High-Value Application Scenarios for 6,8-Dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one


Mechanistic Probe for Structure-Kinetics Relationship Studies of Serine Protease Acyl-Enzyme Inhibitors

This compound is ideally suited as a mechanistic probe for dissecting how electron-withdrawing substituents on the benzoxazinone core influence the acylation (k_on) and deacylation (k_off) rates with serine proteases such as chymotrypsin, elastase, and Cathepsin G [1]. Its 6,8-dichloro pattern provides a distinct electronic profile compared to the commonly used 6,7-dimethoxy or unsubstituted scaffolds, enabling head-to-head kinetic comparisons to establish quantitative structure-kinetics relationships (SKR) [2].

Diversified Quinazolinone Library Synthesis via Accelerated Nucleophilic Ring-Opening

The enhanced C-4 carbonyl electrophilicity conferred by the 6,8-dichloro substitution makes this compound an efficient electrophilic partner for one-pot, two-step quinazolinone synthesis [1]. Users can exploit the accelerated ring-opening kinetics to achieve higher yields or shorter reaction times when generating 2,3-disubstituted quinazolin-4-one libraries for drug discovery, compared to electron-neutral benzoxazinone intermediates [2].

Orthogonal Chemical Starting Point for Coagulation Factor Inhibitor Lead Discovery

The target compound combines a 2-(4-chlorophenyl) group—known to confer low-micromolar TF/FVIIa inhibitory potency when present on an unsubstituted benzoxazinone core [1]—with an unprecedented 6,8-dichloro core substitution. This unique dual-halogenation architecture is absent from all published coagulation inhibitor SAR series, providing medicinal chemists with an orthogonal chemical starting point for exploring novel IP space in anticoagulant lead optimization.

Complement Pathway Target Validation with a Chemically Distinct C1r Inhibitor Scaffold

As a benzoxazinone with core halogenation that is absent from the original C1r inhibitor chemical series [1], this compound serves as a valuable tool for complement pathway target validation. Its structural divergence from the 2-iodophenyl lead (IC50 = 1.25 μM) allows researchers to assess whether core halogenation can rescue or enhance C1r inhibitory potency while potentially improving physicochemical properties, providing critical SAR expansion for complement-targeted drug discovery.

Quote Request

Request a Quote for 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.